molecular formula C16H22N2O6 B6118180 2,3-Dihydroxybutanedioic acid;2-(1,2-dimethylindol-3-yl)ethanamine

2,3-Dihydroxybutanedioic acid;2-(1,2-dimethylindol-3-yl)ethanamine

Cat. No.: B6118180
M. Wt: 338.36 g/mol
InChI Key: XHMUTSITBHGBLD-UHFFFAOYSA-N
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Description

2,3-Dihydroxybutanedioic acid;2-(1,2-dimethylindol-3-yl)ethanamine is a compound that combines two distinct chemical entities: 2,3-dihydroxybutanedioic acid, commonly known as tartaric acid, and 2-(1,2-dimethylindol-3-yl)ethanamine, a derivative of indole. Tartaric acid is a naturally occurring organic acid found in various plants, particularly grapes, and is widely used in the food and pharmaceutical industries. The indole derivative is a compound of interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydroxybutanedioic acid typically involves the oxidation of maleic acid or fumaric acid. Industrially, it can be produced by the fermentation of glucose by certain fungi, such as Aspergillus niger. The reaction conditions for the chemical synthesis include the use of strong oxidizing agents like potassium permanganate or hydrogen peroxide under controlled temperature and pH conditions .

The preparation of 2-(1,2-dimethylindol-3-yl)ethanamine involves the alkylation of indole with appropriate alkyl halides. This reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxybutanedioic acid undergoes various chemical reactions, including:

2-(1,2-dimethylindol-3-yl)ethanamine undergoes reactions typical of indole derivatives, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxalic acid.

    Reduction: Succinic acid.

    Esterification: Diethyl tartrate.

Mechanism of Action

The mechanism of action of 2,3-dihydroxybutanedioic acid involves its role as a chelating agent, binding to metal ions and facilitating their removal from the body. It also acts as an antioxidant, neutralizing free radicals and preventing oxidative damage .

2-(1,2-dimethylindol-3-yl)ethanamine exerts its effects by interacting with serotonin receptors in the brain, modulating neurotransmitter activity and influencing mood and behavior. It may also interact with other molecular targets involved in signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydroxybutanedioic acid;2-(1,2-dimethylindol-3-yl)ethanamine is unique due to its combination of tartaric acid and an indole derivative, providing both chiral properties and potential biological activities. This dual functionality makes it a compound of interest in various fields, including chemistry, biology, and medicine .

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;2-(1,2-dimethylindol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.C4H6O6/c1-9-10(7-8-13)11-5-3-4-6-12(11)14(9)2;5-1(3(7)8)2(6)4(9)10/h3-6H,7-8,13H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMUTSITBHGBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)CCN.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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